molecular formula C13H13NO4S B13671702 Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate

Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate

Cat. No.: B13671702
M. Wt: 279.31 g/mol
InChI Key: ZROKURDJNCBHLE-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the thiazole ring . The final step involves esterification with methanol in the presence of an acid catalyst to produce the methyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation .

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H13NO4S/c1-16-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)18-3/h4-7H,1-3H3

InChI Key

ZROKURDJNCBHLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)OC)OC

Origin of Product

United States

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